3-(3,4-Dichlorophenyl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUCWTDZLBDHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376584-53-1 | |
| Record name | 3-(3,4-dichlorophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-2-methylpropanoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable reagent to introduce the methylpropanoic acid group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Esterification
The carboxylic acid group readily undergoes esterification with alcohols under acidic catalysis.
| Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|
| Methanol + H₂SO₄ (reflux) | Methyl 3-(3,4-dichlorophenyl)-2-methylpropanoate | 85-92% | Requires dehydrating agents to shift equilibrium |
| Ethanol + p-TsOH | Ethyl ester derivative | 78% | Lower reactivity compared to methanol due to steric effects |
Amide Formation
Activation via thionyl chloride (SOCl₂) or carbodiimides enables nucleophilic substitution with amines:
| Activated Intermediate | Amine | Product | Yield |
|---|---|---|---|
| Acyl chloride | Ammonia | 3-(3,4-Dichlorophenyl)-2-methylpropanamide | 65% |
| Mixed anhydride | Benzylamine | N-Benzylamide derivative | 73% |
Decarboxylation Pathways
Thermal or catalytic decarboxylation eliminates CO₂, forming substituted toluene derivatives:
| Conditions | Catalyst | Major Product | Selectivity |
|---|---|---|---|
| 200°C, N₂ atmosphere | CuO nanoparticles | 2-Methyl-3-(3,4-dichlorophenyl)propane | >90% |
| Microwave irradiation (150°C) | None | Same as above | 82% |
Electrophilic Aromatic Substitution
The dichlorophenyl ring undergoes regioselective substitution, though reactivity is reduced compared to non-chlorinated analogs:
Nitration
| Nitrating Agent | Conditions | Major Product | Isomer Ratio |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0-5°C | 3-(2-Nitro-3,4-dichlorophenyl)-2-methylpropanoic acid | 5:1 (para:meta) |
Halogenation
Bromination shows unique selectivity in aqueous media (analogous to Patent US20120309973A1 ):
| Halogen Source | Solvent | Position | Yield |
|---|---|---|---|
| Br₂ in H₂O | Water | Para to existing Cl | 88% |
| Br₂ in CH₂Cl₂ | Organic | Ortho/meta mixture | 45% |
Pyridazinone Formation
Reacting with hydrazines under Dean-Stark conditions:
Thienopyrimidine Derivatives
Condensation with 2-aminothiophenes:
| Thiophene Precursor | Product | Yield | Key Spectral Data |
|---|---|---|---|
| 2-Amino-3-carbethoxy-4,5-dimethylthiophene | Thieno[2,3-d]pyrimidin-4-one | 83% | IR: 1695 cm⁻¹ (C=O) |
Reduction
Catalytic hydrogenation of the aromatic ring (rare due to dechlorination risks):
| Catalyst | Pressure | Product | Dechlorination |
|---|---|---|---|
| Pd/C (5%) | 3 atm H₂ | Partially saturated cyclohexane derivative | <5% |
Oxidation
Controlled oxidation of the alkyl chain:
| Oxidizing Agent | Product | Notes |
|---|---|---|
| KMnO₄ (acidic) | 3-(3,4-Dichlorophenyl)-2-methylpropanedioic acid | Diester forms preferentially |
Industrial-Scale Considerations
Batch processes for key derivatives (scale-up data from Patent ):
| Reaction | Reactor Volume | Throughput | Purity |
|---|---|---|---|
| Bromination | 6,875 L | 275 kg/batch | 98.2% |
| Esterification | 1,150 L | 575 kg processed | 99.1% |
Mechanistic Insights
-
Esterification : Follows classical Fischer mechanism with protonation of carbonyl oxygen enhancing electrophilicity
-
Nitration : Directed by electron-withdrawing Cl groups, favoring para attack despite steric hindrance
-
Decarboxylation : Radical pathway dominates under thermal conditions, while acid-catalyzed mechanisms prevail in solution
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : It serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions .
- Reactivity : The compound can undergo oxidation to yield ketones or carboxylic acids, reduction to form alcohols or alkanes, and substitution reactions involving halogen atoms in the dichlorophenyl group .
Biology
- Antimicrobial Properties : Research indicates that 3-(3,4-Dichlorophenyl)-2-methylpropanoic acid exhibits antimicrobial and antifungal activities. Studies have shown its effectiveness against pathogens such as Pseudomonas aeruginosa, where it inhibits the type III secretion system (T3SS) critical for bacterial virulence .
- Cytotoxicity : In vitro assessments reveal selective cytotoxic effects on infected mammalian cell lines while sparing normal cells. This selectivity suggests potential therapeutic applications in treating infections caused by resistant strains .
Medicine
- Therapeutic Potential : Ongoing research explores its potential in drug development, particularly for conditions requiring targeted antimicrobial therapies. The compound's ability to inhibit specific biological pathways without affecting overall cell viability positions it as a candidate for further pharmacological studies .
Inhibition of Pseudomonas aeruginosa T3SS
A significant study focused on the compound's ability to inhibit T3SS in Pseudomonas aeruginosa. While it did not significantly alter bacterial growth rates, it effectively inhibited T3SS-mediated secretion. This suggests a targeted mechanism that could reduce pathogenicity without compromising bacterial viability .
Cytotoxicity Assessments
In vitro studies demonstrated that this compound selectively targets infected cells while sparing healthy ones. This selectivity is crucial for developing treatments aimed at resistant infections, highlighting the compound's therapeutic potential .
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Dichlorophenyl Positional Isomers
Key Compounds :
- 3-(2,4-Dichlorophenyl)propanoic acid (CAS 55144-92-8)
- (Z)-Methyl 3-(2,4-dichlorophenyl)propanoic acid
Comparison :
The position of chlorine atoms on the phenyl ring significantly impacts physicochemical and biological properties.
- Lipophilicity and Solubility : 3,4-Dichloro substitution (meta/para positions) increases lipophilicity compared to 2,4-dichloro (ortho/para) isomers due to reduced steric hindrance and optimized electronic effects. This enhances membrane permeability but may reduce aqueous solubility .
- Biological Activity: 3,4-Dichlorophenyl derivatives exhibit broader-spectrum antimicrobial activity. For example, 3,4-dichlorocinnamanilides (structurally related to propanoic acid derivatives) showed superior antibacterial efficacy against Staphylococcus aureus and mycobacterial strains compared to 4-chloro analogs .
- Crystallography: The 3,4-dichloro configuration in the title compound allows for stronger intramolecular hydrogen bonding (O–H⋯O), stabilizing the cis-enol form, as observed in (Z)-methyl 3-(2,4-dichlorophenyl)propanoic acid .
Substituted Propanoic Acid Derivatives
Key Compounds :
Comparison :
- Functional Groups: The presence of a methyl group at the second carbon in the title compound reduces steric hindrance compared to bulkier substituents like amino or chloro groups.
- Synthetic Utility : Chlorinated intermediates like (±)-2-chloro-3-(3,4-dichlorophenyl)-2-methylpropionic acid are critical in synthesizing antidepressants, highlighting the role of halogenation in enhancing CNS activity .
Key Compounds :
Comparison :
- Antimicrobial Efficacy : 3,4-Dichlorophenyl derivatives consistently outperform analogs with fewer chlorine atoms. For instance, 3,4-dichlorocinnamanilides demonstrated submicromolar activity against MRSA and vancomycin-resistant Enterococcus faecalis, attributed to enhanced membrane disruption and enzyme inhibition .
- Toxicity: Some analogs, like 2-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid, were discontinued due to unstated safety concerns, whereas 3,4-dichlorophenyl derivatives in showed low cytotoxicity toward mammalian cells, suggesting a favorable therapeutic index .
Physicochemical Properties
Key Data :
Biological Activity
3-(3,4-Dichlorophenyl)-2-methylpropanoic acid is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a dichlorophenyl group attached to a methylpropanoic acid moiety. Its molecular formula is , with a molecular weight of approximately 219.07 g/mol. The presence of chlorine atoms significantly influences its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For example, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | High |
| Pseudomonas aeruginosa | Moderate |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
The mechanism through which this compound exerts its biological effects is not fully understood but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes critical for microbial survival .
- Cell Signaling Pathways : The compound may influence cellular processes by interacting with signaling pathways that regulate cell growth and apoptosis .
- Biochemical Pathways : It could affect metabolic pathways, potentially leading to altered cellular metabolism in target organisms .
Case Studies and Research Findings
- Inhibition of Pseudomonas aeruginosa T3SS : A study investigated the compound's ability to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, which is crucial for its virulence. The results indicated that while the compound did not significantly alter bacterial growth rates, it effectively inhibited T3SS-mediated secretion, suggesting a targeted mechanism of action that could lead to reduced pathogenicity without affecting overall bacterial viability .
- Cytotoxicity Assessments : In vitro studies assessed the cytotoxic effects on mammalian cell lines, revealing selective toxicity towards infected cells while sparing normal cells. This selectivity highlights the potential for therapeutic applications in treating infections caused by resistant strains .
Q & A
Q. Critical Factors :
- Catalyst Choice : 4-Methylmorpholine enhances nucleophilicity in alkylation steps .
- Solvent : DMF increases reaction efficiency due to high polarity .
- Temperature : Hydrolysis at 60–80°C optimizes yield while minimizing side reactions .
How can researchers resolve contradictions in reported solubility data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies in solubility (e.g., aqueous vs. organic solvents) often arise from pH-dependent ionization or impurities. To address this:
Standardize pH : Use buffered solutions (e.g., phosphate buffer at pH 7.4) to control ionization .
Purification : Recrystallize the compound using ethanol/water mixtures to remove hydrophobic impurities .
Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare with reference spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
